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Comparative Safety and Efficacy Profile

The table below summarizes the safety and efficacy data for tebipenem HBr from the Phase III PIVOT-PO
trial, where it was directly compared with intravenous imipenem-cilastatin for treating complicated Urinary

Tract Infections (cUTIs) [1] [2].

. Imipenem-
Parameter Tebipenem HBr (Oral) . . Notes
Cilastatin (IV)

Overall Success 58.5% (261/446) 60.2% (291/483) Adjusted treatment

Rate difference: -1.3% (95% CI:
-7.5%, 4.8%). Met non-
inferiority criteria [1].

Clinical Cure Rate 93.5% (417/446) 95.2% (460/483) Adjusted treatment
difference: -1.6% (95% CI:
-4.7%, 1.4%) [1].

Microbiological 60.3% (269/446) 61.3% (296/483) Adjusted treatment
Response Rate difference: -0.8% (95% CI:
-6.9%, 5.3%) [1].
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Parameter

Most Common
Adverse Events
(=3%)

General Safety
Profile

Tebipenem HBr (Oral)

Diarrhea, Headache

Generally similar to
imipenem-cilastatin and
other carbapenems [1].

Imipenem-
Cilastatin (V)

Information varies;
see below for real-
world data

Notes

All reported events for
tebipenem HBr were mild or
moderate and non-serious

[1].

Detailed Safety and Pharmacokinetic Considerations

Beyond the primary trial data, other studies provide deeper insights into the safety and profile of tebipenem.

¢ Real-World Safety of Imipenem-Cilastatin: A comprehensive pharmacovigilance analysis of the
FDA Adverse Event Reporting System (FAERS) identified that over half of the adverse event (AE)
reports for imipenem-cilastatin involved patients over 60 [3]. The majority of AEs occurred within 3
days of administration. The study identified 24 System Organ Classes (SOCs) of AEs and uncovered
potentially significant, previously unreported AEs such as cerebral atrophy and delirium [3]. This
highlights the importance of post-marketing surveillance in understanding the full safety profile of

established drugs.

¢ Tebipenem Pharmacokinetics in Renal Impairment: A dedicated pharmacokinetic study concluded
that tebipenem plasma exposure increases with the severity of renal impairment [4]. Compared to
subjects with normal renal function, the area under the curve (AUC) for tebipenem increased 1.4 to

4.5-fold in patients with renal impairment and approximately 7-fold in patients with end-stage renal

disease on hemodialysis [4]. Hemodialysis for 4 hours reduced mean plasma exposure by about
40%. The study authors noted that dose reduction may be needed for patients with a creatinine
clearance of <50 mL/min [4].

Metabolism and Excretion: A mass balance study in healthy subjects found that after a single oral
dose, the mean total recovery of radioactivity (from the drug and its metabolites) was approximately
83.3%, excreted nearly equally via urine (38.7%) and feces (44.6%) [5]. The pharmacologically active
moiety, tebipenem, was the main circulating component in plasma. This confirms that both renal and
fecal routes are major clearance pathways [5].

Key Experimental Protocols
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For professionals seeking to understand the foundational data, here are the methodologies from the cited key

studies.

¢ PIVOT-PO Phase lll Clinical Trial (NCT06059846): This was a global, randomized, double-blind,
pivotal, non-inferiority Phase Ill clinical trial [1] [2].

o Intervention: Hospitalized adult patients with cUTI or acute pyelonephritis were randomized
1:1 to receive either tebipenem HBr (600 mg orally every 6 hours) or imipenem-cilastatin
(500 mg intravenously every 6 hours) for 7-10 days. Matching placebos were used to
maintain blinding.

o Primary Endpoint: Overall response (composite of clinical cure and microbiological
eradication) at the test-of-cure visit (approximately 17 days after the first dose).

o Non-inferiority Margin: Pre-specified at -10%.

e Pharmacokinetic Study in Renal Impairment (NCT04178577): This open-label study evaluated the
pharmacokinetics of a single 600 mg oral dose of tebipenem HBr in subjects with varying degrees of
renal function [4].

o Cohorts: Included healthy subjects with normal renal function and subjects with mild,
moderate, severe renal impairment, and end-stage renal disease (ESRD) on hemodialysis.

o HD Cohort Dosing: Subjects with ESRD received the dose in two separate periods: pre-
hemodialysis and post-hemodialysis.

o Analysis: Pharmacokinetic parameters for the active tebipenem moiety were determined using
non-compartmental analysis.

Tebipenem Pivoxil Metabolism and Excretion Pathway

The following diagram illustrates the absorption, metabolism, and excretion pathway of tebipenem pivoxil

hydrobromide in humans, based on data from mass balance and pharmacokinetic studies [5] [6].
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Conclusion for Drug Development

In summary, the key comparative takeaways are:

o Efficacy: Oral tebipenem HBr is statistically non-inferior to 1V imipenem-cilastatin for treating cUTIs,
offering a potential paradigm shift towards outpatient treatment [1] [2].

o Safety: Its safety profile in trials is generally similar to the IV carbapenem comparator, with common
AEs being mild to moderate diarrhea and headache [1].

¢ Key Consideration: Renal function significantly impacts tebipenem exposure, necessitating
dose adjustment in patients with impaired renal function [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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